

boiling point of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Fluoroethoxy)ethanol

Cat. No.: B1594925

[Get Quote](#)

An In-depth Technical Guide to the Boiling Point of **2-(2-Fluoroethoxy)ethanol**

Abstract

This technical guide provides a comprehensive analysis of the boiling point of **2-(2-Fluoroethoxy)ethanol** (CAS No. 6290-00-2), a compound of interest in pharmaceutical and radiochemical research. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document establishes a framework for its physicochemical understanding. By examining the properties of structurally related analogs, particularly its chlorinated counterpart, we elucidate the intermolecular forces governing its volatility. This guide offers a detailed, field-proven experimental protocol for the micro-scale determination of its boiling point, empowering researchers to establish this critical parameter empirically. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required for the accurate characterization of this and similar compounds.

Introduction and Scientific Context

2-(2-Fluoroethoxy)ethanol is a bifunctional organic molecule featuring a primary alcohol, an ether linkage, and a terminal fluoroalkyl group. This unique combination of functional groups makes it a valuable, yet not widely characterized, building block in synthetic chemistry. Its structural similarity to 2-(2-Chloroethoxy)ethanol—a key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs) like Quetiapine and Hydroxyzine—suggests its potential utility in the development of novel fluorinated pharmaceuticals.^{[1][2][3]} The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to

modulate metabolic stability, lipophilicity, and binding affinity. Furthermore, the 2-fluoroethoxy moiety is utilized in the design of Positron Emission Tomography (PET) radiotracers.[4]

An accurate understanding of fundamental physicochemical properties is paramount for any chemical's application in a research or manufacturing setting. The boiling point is a critical parameter that dictates purification strategies (distillation), reaction conditions, and safe handling and storage protocols. This guide addresses the current knowledge gap regarding the boiling point of **2-(2-Fluoroethoxy)ethanol** by providing a theoretical framework and a practical, self-validating experimental protocol for its determination.

Physicochemical Properties and Boiling Point Analysis

A thorough review of scientific literature and chemical databases indicates that the experimental boiling point of **2-(2-Fluoroethoxy)ethanol** has not been formally reported. However, we can develop a robust hypothesis of its expected value by analyzing its molecular structure and comparing it to well-characterized analogs.

Molecular Structure and Intermolecular Forces

The boiling point of a substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For **2-(2-Fluoroethoxy)ethanol**, three primary forces are at play:

- Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor, allowing molecules to act as both hydrogen bond donors and acceptors. This is a strong, directional interaction that requires substantial energy to overcome.
- Dipole-Dipole Interactions: The electronegativity of the oxygen atom in the ether linkage and the highly electronegative fluorine atom create permanent dipoles within the molecule, leading to electrostatic attractions between adjacent molecules.
- London Dispersion Forces (LDF): These transient, induced-dipole forces exist in all molecules and increase with the size of the electron cloud and molecular surface area.

Comparative Analysis with Structural Analogs

To estimate the boiling point of **2-(2-Fluoroethoxy)ethanol**, it is instructive to compare its properties with its chloro-analog and the parent fluoro-alcohol.

Property	2-(2-Fluoroethoxy)ethano l	2-(2-Chloroethoxy)ethano l	2-Fluoroethanol [4] [5][6]
CAS Number	6290-00-2	628-89-7	371-62-0
Molecular Formula	C ₄ H ₉ FO ₂	C ₄ H ₉ ClO ₂	C ₂ H ₅ FO
Molecular Weight	108.11 g/mol	124.57 g/mol	64.06 g/mol
Boiling Point (Std. Pressure)	Not Experimentally Reported	~185 - 190 °C	103.5 °C
Boiling Point (Reduced Pressure)	Not Experimentally Reported	79-81 °C @ 5 mm Hg [1][7]	Not Applicable

Expertise-Driven Insights:

- Impact of Halogen Substitution: The primary structural difference between the target compound and its well-documented chloro-analog is the substitution of a chlorine atom with fluorine. Fluorine is more electronegative than chlorine but has a significantly smaller atomic radius and is less polarizable.
 - The higher electronegativity of fluorine will lead to a more polar C-F bond compared to the C-Cl bond, potentially strengthening dipole-dipole interactions.
 - However, the much lower polarizability and smaller surface area of fluorine compared to chlorine will result in significantly weaker London Dispersion Forces.
- Dominant Forces: In molecules capable of hydrogen bonding, LDFs play a crucial, often decisive, role in determining the final boiling point among analogs. Given that the dominant hydrogen bonding from the -OH group is present in both the fluoro- and chloro-compounds, the significant reduction in LDFs for the fluoro-analog is expected to be the deciding factor.
- Predicted Boiling Point: It is therefore predicted that the boiling point of **2-(2-Fluoroethoxy)ethanol** will be substantially lower than that of 2-(2-Chloroethoxy)ethanol

(185-190 °C). It will be higher than that of 2-Fluoroethanol (103.5 °C) due to the increased molecular weight and the additional ether oxygen available for hydrogen bond acceptance.

Experimental Protocol: Micro-Boiling Point Determination

The absence of reported data necessitates a reliable experimental method for determination. The Siwoloboff method is a trusted and material-sparing technique ideal for research settings where only small quantities of a substance may be available.^{[8][9]} This protocol provides a self-validating system for obtaining an accurate boiling point.

Principle of the Method

A small sample of the liquid is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, trapped air in the capillary expands and escapes. As the liquid's boiling point is reached, its vapor pressure equals the external pressure, and a rapid, continuous stream of vapor bubbles emerges from the capillary. The apparatus is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn up into it.^[10] This method is highly accurate as it measures the temperature at the precise moment of equilibrium between the liquid and vapor phases.

Step-by-Step Methodology

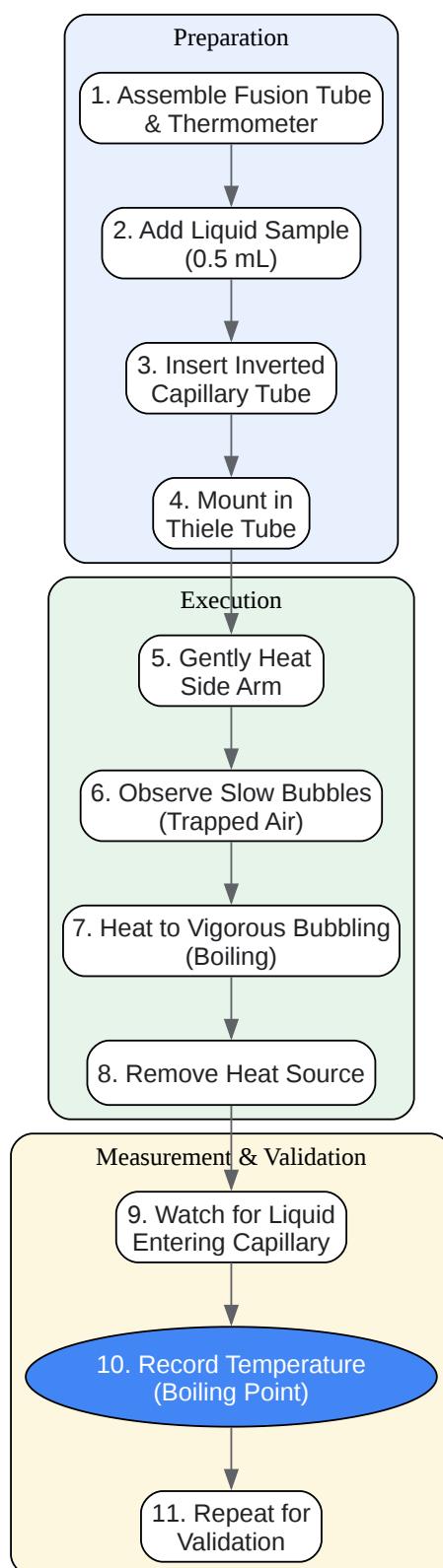
- Apparatus Assembly:
 - Secure a small fusion tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or wire. The bottom of the tube should be aligned with the middle of the thermometer bulb.
 - Using a dropper, add approximately 0.5 mL of **2-(2-Fluoroethoxy)ethanol** to the fusion tube.
 - Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end down.
 - Mount the entire assembly in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed below the oil level but the open

end of the fusion tube is above it.

- Heating Phase:

- Gently heat the side arm of the Thiele tube with a micro-burner or a hot plate. The design of the Thiele tube ensures uniform heating via convection currents.[9]
- Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as trapped air expands.
- Continue heating at a rate of approximately 2-3 °C per minute as you approach the estimated boiling point. A rapid and continuous stream of bubbles will emerge from the capillary tip once the boiling point is reached. The rate should be fast enough that individual bubbles are nearly indistinguishable.

- Cooling and Measurement Phase:


- Once a continuous stream of bubbles is observed for at least 30 seconds, remove the heat source.
- Allow the apparatus to cool slowly while observing the capillary tube.
- The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn into the capillary tube is the boiling point.
- Record this temperature.

- Validation:

- To ensure accuracy, allow the apparatus to cool further, then re-heat to confirm the result. A reliable protocol will yield a reproducible boiling point within a narrow range (e.g., ± 0.5 °C).

Workflow Visualization

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2-(Chloroethoxy) ethanol - 628-89-7 - Manufacturer India [valeshvarbiotech.com]
- 4. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 5. 2-(Chloroethoxy)ethanol | C₄H₉ClO₂ | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.fi [fishersci.fi]
- 7. 2-(Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]
- 8. 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS#: 373-45-5 [m.chemicalbook.com]
- 9. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]
- 10. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [boiling point of 2-(2-Fluoroethoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594925#boiling-point-of-2-2-fluoroethoxy-ethanol\]](https://www.benchchem.com/product/b1594925#boiling-point-of-2-2-fluoroethoxy-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com